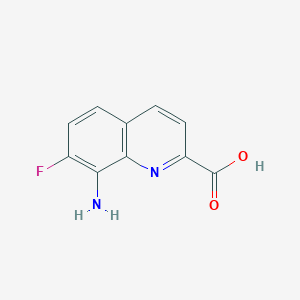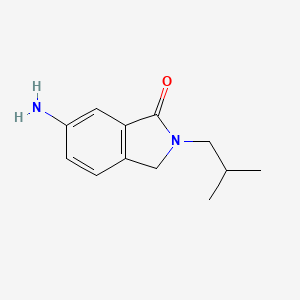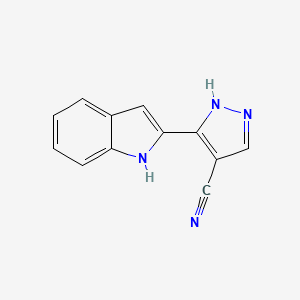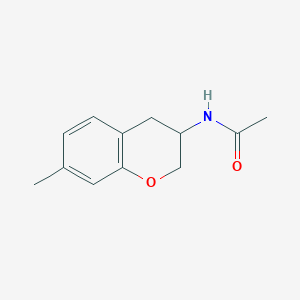![molecular formula C15H10O B11895657 2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C15H10O. It is a derivative of biphenyl, featuring an ethynyl group and an aldehyde group attached to the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of 2’-Ethynyl-[1,1’-biphenyl]: This can be achieved through a Sonogashira coupling reaction, where 2-bromo-[1,1’-biphenyl] reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2’-Ethynyl-[1,1’-biphenyl].
Formylation: The final step involves the formylation of 2’-Ethynyl-[1,1’-biphenyl] using a Vilsmeier-Haack reaction, where the compound reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) under mild conditions.
Major Products
Oxidation: 2’-Ethynyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Ethynyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde involves its reactivity due to the presence of both the ethynyl and aldehyde groups. The ethynyl group can undergo addition reactions, while the aldehyde group can participate in nucleophilic addition and condensation reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynyl-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Contains a bromine atom instead of an ethynyl group, leading to different reactivity patterns.
2’-Ethynyl-[1,1’-biphenyl]-2-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of the ethynyl and aldehyde groups on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H10O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(2-ethynylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H10O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h1,3-11H |
Clé InChI |
QIXORMWWCPPJNW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)





![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)



![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)

![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
